3-cyclohexyl-N-(2-((4-(4-fluorophenyl)piperazin-1-yl)sulfonyl)ethyl)propanamide
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Overview
Description
3-cyclohexyl-N-(2-((4-(4-fluorophenyl)piperazin-1-yl)sulfonyl)ethyl)propanamide is a complex organic compound that features a cyclohexyl group, a piperazine ring, and a fluorophenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-cyclohexyl-N-(2-((4-(4-fluorophenyl)piperazin-1-yl)sulfonyl)ethyl)propanamide typically involves multiple steps. One common approach is the cyclization of 1,2-diamine derivatives with sulfonium salts . The reaction between (S,S)-N,N’-bisnosyl diamine and diphenylvinylsulfonium triflate in the presence of DBU leads to protected piperazines, which are then deprotected and cyclized to form the desired piperazine derivatives .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general principles of large-scale organic synthesis, such as optimization of reaction conditions and purification processes, would apply.
Chemical Reactions Analysis
Types of Reactions
3-cyclohexyl-N-(2-((4-(4-fluorophenyl)piperazin-1-yl)sulfonyl)ethyl)propanamide can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen from the compound.
Substitution: This reaction involves the replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions for these reactions can vary widely depending on the desired outcome.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce amines or alcohols.
Scientific Research Applications
3-cyclohexyl-N-(2-((4-(4-fluorophenyl)piperazin-1-yl)sulfonyl)ethyl)propanamide has several scientific research applications:
Mechanism of Action
The mechanism of action of 3-cyclohexyl-N-(2-((4-(4-fluorophenyl)piperazin-1-yl)sulfonyl)ethyl)propanamide involves its interaction with specific molecular targets. The piperazine ring is known to interact with various receptors, potentially affecting neurotransmitter systems . The exact pathways and targets can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
4-(4-fluorophenyl)piperazine: Shares the piperazine and fluorophenyl groups but lacks the cyclohexyl and sulfonyl groups.
N-(2-(4-(4-fluorophenyl)piperazin-1-yl)ethyl)acetamide: Similar structure but with an acetamide group instead of a propanamide group.
Uniqueness
3-cyclohexyl-N-(2-((4-(4-fluorophenyl)piperazin-1-yl)sulfonyl)ethyl)propanamide is unique due to its combination of a cyclohexyl group, a piperazine ring, and a fluorophenyl group. This unique structure may confer specific pharmacological properties and make it a valuable compound for research and development.
Properties
IUPAC Name |
3-cyclohexyl-N-[2-[4-(4-fluorophenyl)piperazin-1-yl]sulfonylethyl]propanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H32FN3O3S/c22-19-7-9-20(10-8-19)24-13-15-25(16-14-24)29(27,28)17-12-23-21(26)11-6-18-4-2-1-3-5-18/h7-10,18H,1-6,11-17H2,(H,23,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KRGMDUSFCAYCSY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)CCC(=O)NCCS(=O)(=O)N2CCN(CC2)C3=CC=C(C=C3)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H32FN3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
425.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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